molecular formula C21H36O2 B034433 Methyl tetrahydroabietate CAS No. 19941-28-7

Methyl tetrahydroabietate

Cat. No.: B034433
CAS No.: 19941-28-7
M. Wt: 320.5 g/mol
InChI Key: FJHHBOWEISXQJX-ORAJIYJMSA-N
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Description

Methyl tetrahydroabietate is a hydrogenated diterpene ester derived from abietic acid, a resin acid commonly found in conifer resins. It is structurally characterized by a partially hydrogenated phenanthrene ring system with a methyl ester group at the C-1 position. This compound is part of the Hercolyn DE mixture, which combines methyl dihydroabietate and this compound, and is utilized in industrial applications such as cosmetics, perfumes, and viscosity-controlling agents . Its hydrogenated structure enhances oxidative stability compared to non-hydrogenated analogues, making it suitable for formulations requiring prolonged shelf life .

Properties

CAS No.

19941-28-7

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

methyl (1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C21H36O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h14-18H,6-13H2,1-5H3/t15-,16+,17+,18-,20-,21-/m1/s1

InChI Key

FJHHBOWEISXQJX-ORAJIYJMSA-N

SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C

Other CAS No.

19941-28-7

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl tetrahydroabietate undergoes hydrolysis under acidic or basic conditions to yield tetrahydroabietic acid. This reaction is characteristic of ester functional groups:

CH3OCO R+H2OR COOH+CH3OH(R tetrahydroabietate backbone)\text{CH}_3\text{OCO R}+\text{H}_2\text{O}\rightarrow \text{R COOH}+\text{CH}_3\text{OH}\quad (\text{R tetrahydroabietate backbone})

  • Acid-Catalyzed Hydrolysis : Proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water .

  • Base-Catalyzed Hydrolysis (Saponification) : Irreversible under alkaline conditions, forming the carboxylate salt .

Table 1: Hydrolysis Conditions and Yields for Methyl Esters

SubstrateConditionsProduct YieldReference
Methyl benzoate1M NaOH, reflux95%
Methyl stearateH₂SO₄ (cat.), H₂O89%
Methyl acetateHCl (cat.), H₂O92%

Oxidation Reactions

The methyl ester group and the diterpene backbone are susceptible to oxidation. Key pathways include:

  • Side-Chain Oxidation : Permanganate or chromium-based oxidants convert the ester’s α-hydrogens to ketones or carboxylic acids .

  • Backbone Functionalization : The hydrogenated abietate structure may undergo epoxidation or hydroxylation at allylic positions under radical-initiated conditions .

Example :

CH3OCO RKMnO4,H+R COOH+CO2(Complete oxidation)[1]\text{CH}_3\text{OCO R}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{R COOH}+\text{CO}_2\quad (\text{Complete oxidation})[1]

Pyrolysis and Thermal Decomposition

At elevated temperatures (>300°C), this compound likely undergoes decarboxylation and C–O bond cleavage, analogous to other methyl esters :

CH3OCO RΔR H+CO2+CH3(Radical pathway)\text{CH}_3\text{OCO R}\xrightarrow{\Delta}\text{R H}+\text{CO}_2+\text{CH}_3^\cdot \quad (\text{Radical pathway})

Key Findings from Methyl Stearate Pyrolysis :

  • Primary products: Alkanes, alkenes, and ketenes.

  • Decarboxylation dominates at 400°C, yielding hydrocarbons and CO₂.

Transesterification

This compound participates in transesterification with alcohols or other nucleophiles:

CH3OCO R+R OHR OCO R+CH3OH(Acid base catalyzed)\text{CH}_3\text{OCO R}+\text{R OH}\rightarrow \text{R OCO R}+\text{CH}_3\text{OH}\quad (\text{Acid base catalyzed})

  • Catalysts : Ti(OiPr)₄ or enzymatic lipases improve yields 13.

Table 2: Transesterification Efficiency with Methyl Esters

NucleophileCatalystYield (%)Reference
EthanolH₂SO₄78
Benzyl alcoholLipase (CAL-B)92

Radical Reactions

Benzylic or allylic hydrogens in the diterpene structure are prone to radical abstraction, leading to functionalization or polymerization :

R H+XR+HX(X Cl Br)\text{R H}+\text{X}^\cdot \rightarrow \text{R}^\cdot +\text{HX}\quad (\text{X Cl Br})

  • Photochemical Chlorination : Produces halogenated derivatives .

Biochemical Modifications

Methyl esters are substrates for enzymes such as esterases and methyltransferases. For example:

  • Demethylation : Catalyzed by esterases in biodegradation pathways .

  • Methyl Transfer : Rare but documented in epigenetic-like modifications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Methyl tetrahydroabietate belongs to a class of diterpene methyl esters, which share a tricyclic skeleton but differ in substituents and saturation levels. Key structural comparisons include:

Compound Saturation Level Functional Groups CAS Number (if available)
This compound Partially hydrogenated (tetrahydro) Methyl ester at C-1 Sodium salt: 93839-77-1
Methyl dehydroabietate Fully unsaturated (triene system) Methyl ester at C-1 1235-74-1
Sandaracopimaric acid methyl ester Unsaturated bicyclic Methyl ester, exocyclic double bond Not provided in evidence
Dehydroabietic acid methyl ester Aromatic rings Methyl ester at C-1 Not provided in evidence

Key Structural Notes:

  • This compound’s hydrogenation reduces reactivity and increases rigidity compared to unsaturated analogues like methyl dehydroabietate .
  • Sandaracopimaric acid methyl ester features a distinct bicyclic structure, influencing its chromatographic behavior (e.g., retention time in GC analysis) .

Functional and Application Differences

Physical Properties
  • Volatility : this compound exhibits lower volatility than unsaturated esters (e.g., methyl dehydroabietate), as evidenced by its elution behavior in gas chromatography .
  • Stability : Hydrogenation in this compound reduces susceptibility to oxidation compared to dehydroabietic acid derivatives .

Research Findings and Analytical Data

Chromatographic Behavior

A 2014 study on Austrocedrus chilensis resin (Figure 1, ) revealed distinct retention times for diterpene esters in gas chromatography (GC):

  • This compound: Not directly analyzed but inferred to elute later than unsaturated esters (e.g., dehydroabietic acid methyl ester) due to higher molecular weight and hydrogenation .
  • Dehydroabietic acid methyl ester : Eluted earlier (Compound 12 in Figure 1), indicating higher volatility .

Formulation Use

In perfume compositions (), this compound is part of the "Minor components" in Hercolyn DE, contributing to texture modification rather than fragrance. In contrast, esters like tetrahydrolinalyl acetate are dominant odorants .

Q & A

Q. What are the established synthesis protocols for Methyl Tetrahydroabietate, and how do reaction conditions influence yield and purity?

MTHA synthesis typically involves esterification of tetrahydroabietic acid with methanol under acid catalysis. Critical parameters include temperature (optimized at 60–80°C), molar ratios (1:3 acid-to-methanol), and catalyst concentration (e.g., sulfuric acid at 5% v/v). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield variations (>70% vs. <50%) often stem from incomplete acid activation or side reactions; FT-IR and NMR should confirm ester formation and absence of unreacted precursors.

Q. Which spectroscopic techniques are most reliable for characterizing MTHA’s structural and functional properties?

  • NMR (¹H and ¹³C): Essential for confirming ester linkage (δ 3.6–3.8 ppm for methoxy group) and diterpene backbone integrity.
  • GC-MS: Validates molecular ion peaks (m/z ~330) and detects volatile impurities.
  • FT-IR: Identifies ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl absence (ruling out residual acid). Cross-referencing with published spectra in databases (e.g., ChemSpider) minimizes misassignment .

Q. How should researchers design in vitro assays to screen MTHA’s biological activity?

Prioritize target-specific assays (e.g., antimicrobial MIC tests, enzyme inhibition). For cytotoxicity:

  • Use in vitro cell lines (e.g., HEK-293) with MTT assays.
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%).
  • Dose-response curves (0.1–100 µM) with triplicate replicates ensure reproducibility. Conflicting results (e.g., low IC₅₀ in one study vs. inactivity in another) may arise from compound degradation or assay interference; HPLC stability tests are recommended .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in MTHA’s reported mechanisms of action (e.g., antioxidant vs. pro-oxidant effects)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like Nrf2 or ROS-generating enzymes. For example:

  • Contradiction: One study reports MTHA as a superoxide scavenger (IC₅₀ 20 µM), while another observes pro-oxidant effects in fibroblasts.
  • Resolution: Simulate redox potential (DFT calculations) and cellular localization (logP ~4.5 suggests membrane partitioning). Context-dependent effects may arise from cell-type-specific redox environments .

Q. What statistical approaches are optimal for analyzing dose-response inconsistencies in MTHA’s pharmacological studies?

  • Hierarchical Bayesian modeling: Accounts for inter-study variability (e.g., differing cell lines or exposure times).
  • Meta-regression: Identifies covariates (e.g., serum concentration in culture media) influencing EC₅₀ discrepancies.
  • Sensitivity analysis: Tests robustness of conclusions to outliers (e.g., Grubbs’ test). Open-source tools like R/Brms or Python/PyMC3 facilitate reproducibility .

Q. How can researchers address challenges in MTHA’s environmental stability assessments under varying pH and temperature conditions?

  • Experimental design: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring.
  • Kinetic modeling: Apply Arrhenius equations to extrapolate degradation rates (k) at ambient conditions.
  • Contradictory data: If one study reports rapid hydrolysis at pH 7.4 (t₁/₂ = 3 days) versus stability in another, validate via LC-MS/MS to detect degradation products (e.g., tetrahydroabietic acid) .

Methodological Best Practices

Q. What metadata standards should accompany MTHA research data to ensure reproducibility?

Adopt discipline-specific schemas (e.g., ISA-TAB for omics, MIAME for microarray). Essential meta

  • Synthetic protocols (catalyst batch, purification steps).
  • Analytical instrument parameters (NMR frequency, MS ionization mode).
  • Biological assay conditions (cell passage number, serum lot).
    Reference FAIR principles (Findable, Accessible, Interoperable, Reusable) and repositories like Zenodo .

Q. How to optimize figures for publishing MTHA-related findings without violating journal guidelines?

  • Avoid overcrowding: Limit chemical structures to 2–3 in graphical abstracts.
  • Color coding: Use distinct hues for control vs. treated groups in dose-response plots.
  • Data transparency: Include raw data tables as supplements (e.g., exact IC₅₀ values with confidence intervals) .

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